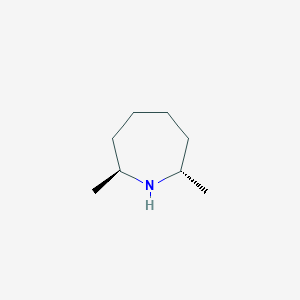

(2S,7S)-2,7-Dimethyl-azepane

Description

(2S,7S)-2,7-Dimethyl-azepane is a seven-membered azepane ring substituted with two methyl groups at positions 2 and 7 in a cis configuration. Its molecular formula is C₇H₁₅N, with a molecular weight of 113.20 g/mol. The compound is synthetically produced and commercially available for research purposes, as indicated by its listing in chemical supplier catalogs . The stereospecific arrangement of methyl groups (2S,7S) confers unique conformational rigidity, making it a valuable chiral scaffold in medicinal chemistry and asymmetric synthesis.

Properties

IUPAC Name |

(2S,7S)-2,7-dimethylazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c1-7-5-3-4-6-8(2)9-7/h7-9H,3-6H2,1-2H3/t7-,8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGOFYGXJJVTXIZ-YUMQZZPRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC(N1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCCC[C@@H](N1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,7S)-2,7-Dimethyl-azepane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reductive amination of a suitable diketone with a primary amine, followed by cyclization. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods: Industrial production of (2S,7S)-2,7-Dimethyl-azepane may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon or platinum oxide may be used to facilitate the cyclization process. The reaction is typically carried out under an inert atmosphere to prevent oxidation and degradation of the product.

Chemical Reactions Analysis

Types of Reactions: (2S,7S)-2,7-Dimethyl-azepane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst to produce saturated derivatives.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the methyl groups, leading to the formation of various substituted azepanes.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium on carbon or platinum oxide as catalysts.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.

Major Products:

Oxidation: Ketones, carboxylic acids.

Reduction: Saturated azepane derivatives.

Substitution: Substituted azepanes with various functional groups.

Scientific Research Applications

(2S,7S)-2,7-Dimethyl-azepane has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of chiral drugs with specific stereochemistry.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2S,7S)-2,7-Dimethyl-azepane depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but the stereochemistry of the compound plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and physicochemical properties of (2S,7S)-2,7-Dimethyl-azepane and related compounds:

Key Comparative Insights

The tricyclic natural product from Schisandra sphenanthera exhibits significant structural complexity and rigidity due to fused rings, likely influencing its bioactivity. Mentholactone replaces the azepane’s amine with a lactone group, altering reactivity and hydrogen-bonding capacity.

The Schisandra-derived compound contains methoxy and hydroxyl groups, typical of bioactive natural products, which may confer antioxidant or receptor-binding properties.

Stereochemical Considerations :

- Both (2S,7S)-2,7-Dimethyl-azepane and the dibenzoazepine in share an (S)-configuration at position 7, suggesting shared synthetic strategies for stereocontrol.

- The natural product combines (6R,7S) stereochemistry, highlighting the diversity of biologically active stereoisomers in nature.

Physical Properties :

- The dibenzoazepine has a higher melting point (102–104°C) compared to the simpler azepane, likely due to stronger intermolecular forces from aromatic stacking and hydrogen bonding.

- Optical rotation data for the dibenzoazepine (−43.1°) underscores its chiral purity, a critical parameter in drug development .

Synthetic vs. Natural Origins :

- The azepane and dibenzoazepine are synthetic, emphasizing their roles as intermediates or functional analogs. In contrast, the Schisandra compound is a natural product, reflecting evolutionary optimization for biological interactions.

Research Implications

- (2S,7S)-2,7-Dimethyl-azepane : Its simplicity and chirality make it a versatile building block for synthesizing enantioselective catalysts or prodrugs.

- Schisandra Compound : Its tricyclic structure aligns with known bioactive lignans, meriting exploration for anticancer or neuroprotective effects.

- Mentholactone : As a lactone, it may serve as a flavorant or precursor for macrocyclic compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.